molecular formula C25H19BrFN3O2S B3296206 (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-06-3

(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B3296206
CAS No.: 892418-06-3
M. Wt: 524.4 g/mol
InChI Key: XQMQHJIJFQIMAO-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include:

  • A 4-fluorophenyl moiety at position 5, introducing electron-withdrawing effects that may influence electronic distribution and reactivity.
  • A hydroxymethyl group at position 11, enhancing solubility and enabling derivatization.
  • A methyl group at position 14, modulating steric and hydrophobic properties.

Synthetic routes for analogous compounds (e.g., S-alkylation and borohydride reduction steps) are documented in related bromophenyl derivatives . Structural validation of such polycyclic systems often employs X-ray crystallography tools like SHELXL and ORTEP-III .

Properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMQHJIJFQIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with CAS number 892418-06-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Structure and Composition

The chemical structure of the compound is characterized by several functional groups that may contribute to its biological activity:

  • Molecular Formula : C25_{25}H19_{19}BrFN3_3O2_2S
  • Molecular Weight : 524.4 g/mol

Physical Properties

PropertyValue
Molecular Weight524.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives possess antifungal properties effective against various fungal strains. The presence of the bromophenyl and fluorophenyl groups may enhance this activity through increased lipophilicity, allowing better membrane penetration.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structural features. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For example, compounds containing triazole moieties have been reported to inhibit the growth of cancer cells in vitro and in vivo models.

Case Study: Triazole Derivatives in Cancer Research

A study published in Cancer Letters highlighted the efficacy of triazole derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with triazole-containing compounds compared to controls .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Triazoles are known to interact with various biological targets, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. The inhibition of these enzymes can lead to alterations in steroidogenesis, impacting various physiological processes.

Neuroprotective Effects

Emerging research suggests that compounds with similar scaffolds may exhibit neuroprotective effects. A study demonstrated that certain triazole derivatives could reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Activity TypeFindingsReference
AntimicrobialSignificant activity against fungal strains
AnticancerInhibition of tumor growth in xenograft models
Enzyme InhibitionInteraction with cytochrome P450 enzymes
NeuroprotectiveReduction of oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural distinctions between the target compound and analogs from the literature:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target compound 5-(4-fluorophenyl), 7-(4-bromobenzylthio) C₂₈H₂₂BrFN₂O₂S Fluorine enhances electronic polarization; bromine aids in halogen bonding -
(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[...]-11-yl)methanol 5-(3-methylphenyl) C₂₉H₂₆BrN₂O₂S Methyl group introduces steric hindrance and lipophilicity
11-[(E)-4-Bromobenzylidene]-8-(4-bromophenyl)-14-hydroxy-3,13-diazaheptacyclo[...]-10-one Dual bromophenyl groups, ketone moiety C₃₅H₂₈Br₂N₂O₂ Extended heptacyclic framework; dual bromine atoms enhance rigidity
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole core, simpler bicyclic system C₂₂H₂₀BrN₃OS Reduced ring complexity; ethanol side chain improves solubility

Electronic and Steric Effects

  • Fluorine vs.
  • Sulfanyl vs. Oxygen Linkers : The (4-bromophenyl)methylsulfanyl group offers greater flexibility and sulfur-mediated hydrogen bonding compared to ether or ketone linkages in analogs .
  • Hydroxymethyl vs. Hydroxy : The hydroxymethyl group in the target compound increases hydrophilicity relative to the hydroxyl group in the diazaheptacyclo derivative .

Spectroscopic and Crystallographic Data

  • NMR Signatures : Analogous compounds show distinct ¹H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked methylene groups (δ 3.8–4.2 ppm) .
  • X-ray Validation : The diazaheptacyclo analog () exhibits a planar tricyclic core with dihedral angles <10°, while the target compound’s methyl group at position 14 may introduce slight torsional strain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

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